![molecular formula C21H18F5N3OS B460722 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 626228-75-9](/img/structure/B460722.png)
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an acetamide group (-CONH2). These functional groups could potentially confer a variety of chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper (CuCF3), and the cyano group could be introduced using a reagent like copper(I) cyanide (CuCN). The exact synthesis route would depend on the desired configuration and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hexahydrocycloocta[b]pyridin ring suggests that the molecule may have a cyclic structure. The exact structure would need to be determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the cyano group could undergo reactions like hydrolysis to form a carboxylic acid, and the trifluoromethyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Structural Applications
- Thioether-containing pyridylalkylamide ligands have been synthesized and characterized, demonstrating the potential of such compounds in forming copper complexes with diverse structural configurations. These complexes have been studied for their structural characteristics using X-ray diffraction methods, highlighting their potential in coordination chemistry and material science (Zhao, 2015).
Antimicrobial and Antitumor Activity
- Several studies have focused on the synthesis of new heterocycles incorporating cyanoacetamide derivatives, demonstrating significant antimicrobial and antitumor activities. These studies underline the potential of such compounds in developing new pharmaceuticals and therapeutic agents. For example, compounds have shown promising results against various bacteria and fungi, indicating their potential use as antimicrobial agents (Darwish et al., 2014; Darwish et al., 2014). Moreover, some derivatives have been evaluated for their anticancer activity, showing inhibitory effects on various cancer cell lines, which could pave the way for new cancer treatments (Albratty et al., 2017).
Chemical Synthesis and Heterocyclic Chemistry
- The chemical reactivity of cyanoacetamide derivatives has been explored to synthesize a wide range of heterocyclic compounds, including pyrazoles, pyridines, and thiazoles. These studies showcase the versatility of such compounds in organic synthesis and the development of heterocyclic chemistry (Dawood et al., 2008; Abdel-Monem et al., 2001).
Mechanism of Action
Mode of Action
The presence of the cyano and trifluoromethyl groups in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance its metabolic stability, while the cyano group may influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F5N3OS/c22-15-8-7-12(9-16(15)23)28-18(30)11-31-20-14(10-27)19(21(24,25)26)13-5-3-1-2-4-6-17(13)29-20/h7-9H,1-6,11H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXQJWYVLLJQFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
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